REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C([Cl:17])=O>C(Cl)Cl.CN(C=O)C>[I:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([Cl:17])=[O:5]
|
Name
|
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
19.04 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Control Type
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AMBIENT
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Setpoint
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30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred at room temperature for two hours and at 30° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
This is followed by evaporation in a rotary evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
IC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |